Epitestosterone Sulfate-d3 Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Epitestosterone Sulfate-d3 Triethylamine Salt involves the synthesis of epitestosterone sulfate followed by the introduction of deuterium (d3) and the formation of the triethylamine salt. The synthetic route typically includes:
Sulfation of Epitestosterone: Epitestosterone is reacted with a sulfating agent to form epitestosterone sulfate.
Deuterium Labeling: The sulfate ester is then labeled with deuterium (d3) to produce epitestosterone sulfate-d3.
Formation of Triethylamine Salt: Finally, the deuterium-labeled sulfate is reacted with triethylamine to form the triethylamine salt
Chemical Reactions Analysis
Epitestosterone Sulfate-d3 Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Epitestosterone Sulfate-d3 Triethylamine Salt has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Metabolic Disease Research: The compound is used in the study of metabolic diseases, particularly in understanding the role of epitestosterone and its derivatives in metabolic pathways.
Isotope Labeling: The deuterium labeling makes it useful in various isotope labeling studies, including mass spectrometry.
Mechanism of Action
The mechanism of action of Epitestosterone Sulfate-d3 Triethylamine Salt involves its interaction with specific molecular targets and pathways. The sulfate group allows it to interact with sulfotransferase enzymes, which play a role in the metabolism of steroids. The deuterium labeling provides a unique signature that can be tracked in metabolic studies, allowing researchers to understand the compound’s effects on various biological pathways .
Comparison with Similar Compounds
Epitestosterone Sulfate-d3 Triethylamine Salt can be compared with other similar compounds such as:
Testosterone Sulfate: Similar in structure but lacks the deuterium labeling.
Epitestosterone Sulfate: The non-deuterated version of the compound.
Dehydroepiandrosterone Sulfate (DHEA-S): Another sulfate ester of a steroid, used in similar research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in isotope labeling studies and mass spectrometry .
Properties
Molecular Formula |
C25H43NO5S |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |
InChI Key |
AGRILWRSYZNKSA-KUUOEBSESA-N |
Isomeric SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OS(=O)(=O)O.CCN(CC)CC |
Canonical SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.